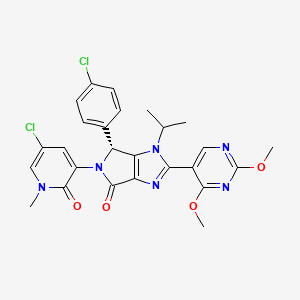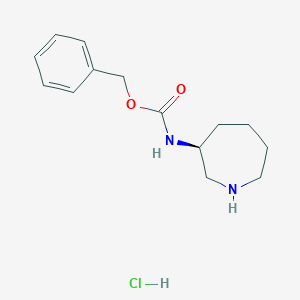![molecular formula C7H8F2O2 B1429847 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1823966-34-2](/img/structure/B1429847.png)
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Descripción general
Descripción
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 1823966-34-2. It has a molecular weight of 162.14 and its IUPAC name is 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is 1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) . This indicates that the compound has a bicyclic structure with two fluorine atoms attached to the same carbon atom and a carboxylic acid group attached to another carbon atom in the ring.Physical And Chemical Properties Analysis
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a white to yellow solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which share some structural similarities with 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid, have been a subject of extensive study due to their persistent nature and potential for environmental degradation into perfluoroalkyl acids (PFAAs) like PFOA and PFOS. These studies aim to understand the environmental fate, degradation pathways, and remediation strategies for such compounds (Liu & Avendaño, 2013). Research into microbial degradation pathways and the environmental biodegradability of fluorinated compounds is crucial for assessing their impact and managing their presence in ecosystems.
Alternative Fluorinated Compounds
The search for safer alternatives to long-chain PFCAs and PFSAs has led to the investigation of fluorinated alternatives, including shorter-chain compounds and those with different functional groups. Studies review the environmental releases, persistence, and exposure risks of these alternatives to assess their safety compared to well-studied compounds like PFOA and PFOS (Wang et al., 2013). This research is pivotal in guiding the development of new fluorinated compounds with reduced environmental and health risks.
Biocatalyst Inhibition and Industrial Applications
Understanding the interaction between carboxylic acids, including fluorinated acids, and microbial systems is essential for biotechnological applications and the development of bioremediation strategies. Research on the inhibition of microbial systems by carboxylic acids offers insights into how these compounds affect biological wastewater treatment processes and can inform the engineering of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Toxicity and Human Health Risk Assessment
The toxicological profile and risk assessment of perfluorinated compounds, including potential impacts on human health, are critical areas of research. Studies focus on developing toxicity values, understanding the mechanisms of action, and assessing the risks associated with exposure to these compounds. This research is fundamental for regulatory purposes and the safe use of fluorinated chemicals in various applications (Luz et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCURIODBIIVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



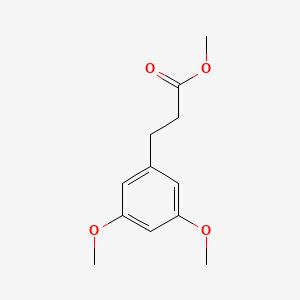
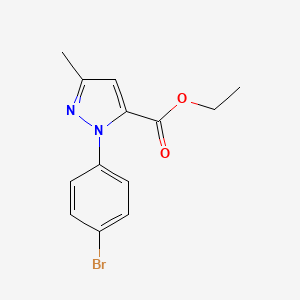
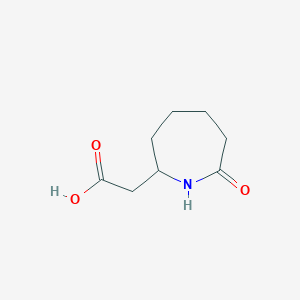
![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)

![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)

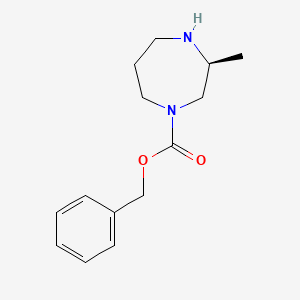
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
